2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dichlorophenyl group, an amino group, and a nitro group attached to an isoindoline-1,3-dione core. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Chlorination: The dichlorophenyl group can be introduced through chlorination reactions using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalysts, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amino derivative, while substitution reactions can yield a variety of new compounds with different functional groups.
Scientific Research Applications
Biology: Isoindoline derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:
Isoindoline-1,3-dione Derivatives: These compounds share the same core structure but differ in the substituents attached to the isoindoline ring.
Dichlorophenyl Derivatives: These compounds contain the dichlorophenyl group but differ in the other functional groups attached to the molecule.
Nitro Compounds: These compounds contain the nitro group but differ in the rest of the molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9Cl2N3O4 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-[(3,4-dichloroanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-10-5-4-8(6-11(10)17)18-7-19-14(21)9-2-1-3-12(20(23)24)13(9)15(19)22/h1-6,18H,7H2 |
InChI Key |
NURMITZOOLNZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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